4-苯基-1H-吡咯-2-羧酸

描述

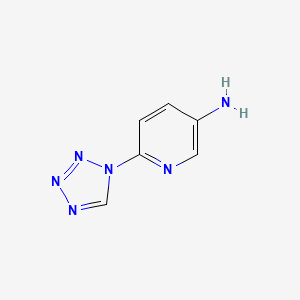

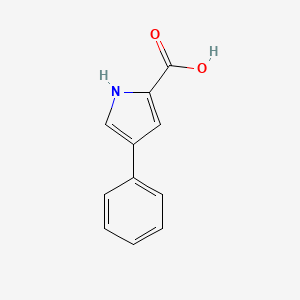

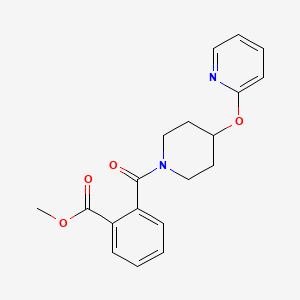

“4-phenyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.2 .

Synthesis Analysis

The synthesis of “4-phenyl-1H-pyrrole-2-carboxylic acid” can be achieved through various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .

Molecular Structure Analysis

The molecular structure of “4-phenyl-1H-pyrrole-2-carboxylic acid” can be represented by the InChI code: 1S/C11H9NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) . The exact nature of the crystal packing is strongly influenced by the substitution on the phenyl ring .

Chemical Reactions Analysis

The chemical reactions involving “4-phenyl-1H-pyrrole-2-carboxylic acid” are diverse. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles .

Physical And Chemical Properties Analysis

科学研究应用

Cholecystokinin Antagonists

- Pyrrole-2-carboxylic acid finds application in the synthesis of cholecystokinin antagonists. These compounds are relevant in gastrointestinal research and drug development .

DNA Gyrase Inhibitors

- Recent research has focused on derivatives of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide , which contain substituted 1,2,3-triazole and isoxazole moieties. These hybrids exhibit potential as E. coli DNA gyrase inhibitors .

Pesticide Development

- Inspired by the insecticidal and acaricidal agent chlorfenapyr , scientists have designed new pyrrole pesticidesPyrrole-2-carboxylic acid serves as a key intermediate in this endeavor, leading to the synthesis of promising compounds .

Supramolecular Chemistry and Crystal Structures

- The compound’s relative stability arises from associative dimeric structures formed through hydrogen bonds. Understanding these interactions contributes to materials science and crystal engineering .

Nitrene (Imido) Complexes

- Organic azides, including carbonyl azides , serve as substrates for the preparation of nitrene complexes. Researchers have explored their reactivity and potential applications .

未来方向

The future directions for “4-phenyl-1H-pyrrole-2-carboxylic acid” could involve exploring its potential biological activities and developing new synthetic methods. Pyrrole derivatives are considered a potential source of biologically active compounds and can be found in many natural products . Therefore, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-phenyl-1H-pyrrole-2-carboxylic acid may also interact with various biological targets.

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other pyrrole derivatives, which are known to bind to their targets and induce changes in their function .

Biochemical Pathways

Similar compounds such as indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-phenyl-1H-pyrrole-2-carboxylic acid may also affect multiple biochemical pathways.

Result of Action

Similar compounds have shown promising results as dna gyrase inhibitors , suggesting that 4-phenyl-1H-pyrrole-2-carboxylic acid may also have significant effects at the molecular and cellular level.

Action Environment

It is known that the chemical environment can significantly impact the activity of similar compounds .

属性

IUPAC Name |

4-phenyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTKWYVBYDXQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B2543103.png)

![3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2543108.png)

![methyl 2-{[(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2543109.png)

![6-(((4-Chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole](/img/structure/B2543110.png)

![(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B2543114.png)

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2543115.png)